2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol typically involves the nitration of 2-aminopyridine followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitro-2-aminopyridine is then subjected to reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield 5-amino-2-nitropyridine. This intermediate is then reacted with ethanolamine under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-((5-Amino-6-aminopyridin-2-yl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-Nitropyridin-2-yl)amino)ethanol
- 2-((3-Amino-5-bromopyridin-2-yl)amino)ethanol
Uniqueness
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
122196-48-9 |
---|---|
Molekularformel |
C7H10N4O3 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2-[(5-amino-6-nitropyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H10N4O3/c8-5-1-2-6(9-3-4-12)10-7(5)11(13)14/h1-2,12H,3-4,8H2,(H,9,10) |
InChI-Schlüssel |
BDKWMTJJSUIVNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
Kanonische SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
Synonyme |
Ethanol, 2-[(5-amino-6-nitro-2-pyridinyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.